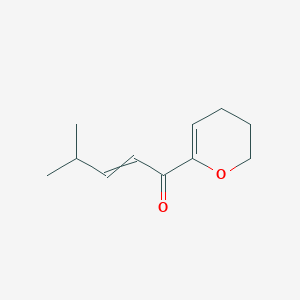
1-(3,4-dihydro-2H-pyran-6-yl)-4-methylpent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydro-2H-pyran-6-yl)-4-methylpent-2-en-1-one is an organic compound that features a pyran ring fused with a pentenone moiety. This compound is of interest due to its unique structure, which combines a heterocyclic ring with an enone functionality, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-pyran-6-yl)-4-methylpent-2-en-1-one typically involves the reaction of 3,4-dihydro-2H-pyran with appropriate aldehydes or ketones under acidic or basic conditions. Common reagents used in the synthesis include Lewis acids such as boron trifluoride or strong bases like sodium hydride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or platinum may be employed to enhance reaction rates and selectivity. The use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, is also explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydro-2H-pyran-6-yl)-4-methylpent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The enone functionality can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction of the enone can yield saturated alcohols or alkanes.
Substitution: The pyran ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrans.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Saturated alcohols, alkanes.
Substitution: Substituted pyrans with various functional groups.
Scientific Research Applications
1-(3,4-Dihydro-2H-pyran-6-yl)-4-methylpent-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of fine chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-pyran-6-yl)-4-methylpent-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The enone functionality can act as a Michael acceptor, forming covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler pyran derivative without the enone functionality.
4-Methylpent-2-en-1-one: An enone without the pyran ring.
6-Methoxy-3,4-dihydro-2H-pyran: A methoxy-substituted pyran derivative.
Uniqueness
1-(3,4-Dihydro-2H-pyran-6-yl)-4-methylpent-2-en-1-one is unique due to its combination of a pyran ring and an enone functionality. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
649570-50-3 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-pyran-6-yl)-4-methylpent-2-en-1-one |
InChI |
InChI=1S/C11H16O2/c1-9(2)6-7-10(12)11-5-3-4-8-13-11/h5-7,9H,3-4,8H2,1-2H3 |
InChI Key |
DVLJFIKLZRLNLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CC(=O)C1=CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















